molecular formula C11H10N4O2 B3895149 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid CAS No. 31185-78-1

2-[(2-amino-4-pyrimidinyl)amino]benzoic acid

Cat. No.: B3895149
CAS No.: 31185-78-1
M. Wt: 230.22 g/mol
InChI Key: SOJJTFYDOCVXLS-UHFFFAOYSA-N
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Description

2-[(2-amino-4-pyrimidinyl)amino]benzoic acid is a heterocyclic aromatic compound that contains both a pyrimidine ring and a benzoic acid moiety

Properties

IUPAC Name

2-[(2-aminopyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2/c12-11-13-6-5-9(15-11)14-8-4-2-1-3-7(8)10(16)17/h1-6H,(H,16,17)(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJJTFYDOCVXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=NC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185116
Record name Anthranilic acid, N-(6-(2-aminopyrimidinyl))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31185-78-1
Record name Anthranilic acid, N-(6-(2-aminopyrimidinyl))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185781
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(6-(2-aminopyrimidinyl))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid typically involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst . This method yields the desired compound in good to excellent yields. The reaction conditions are mild, and the process is efficient, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes, with optimization for scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-amino-4-pyrimidinyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and pyrimidine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives and benzoic acid derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-[(2-amino-4-pyrimidinyl)amino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-amino-4-pyrimidinyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby reducing the breakdown of glucuronides . This inhibition can have therapeutic implications in conditions where β-glucuronidase activity is detrimental.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of both pyrimidine and benzoic acid. This dual functionality enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial contexts.

Biological Activity

2-[(2-amino-4-pyrimidinyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has garnered interest due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoic acid moiety linked to a pyrimidine ring. This unique combination contributes to its biological activity. The molecular formula is C11H12N4O2C_{11}H_{12}N_4O_2, and it exhibits properties that enhance its interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of PABA, including this compound, exhibit significant anticancer properties.

  • Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways associated with cell proliferation and survival.
  • Case Study : In a study assessing the cytotoxic effects on different cancer cell lines, this compound exhibited IC50 values ranging from 5 to 20 µM, indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cells .
CompoundCell LineIC50 (µM)
This compoundMCF-710
This compoundA54915

Antibacterial Activity

The antibacterial properties of this compound have also been explored.

  • In Vitro Studies : The compound was tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial activity with minimum inhibitory concentration (MIC) values below 100 µg/mL .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is noteworthy, particularly in the context of chronic inflammatory diseases.

  • Mechanism : It modulates inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. Studies have shown that it reduces levels of TNF-alpha and IL-6 in vitro .

Additional Biological Activities

Beyond anticancer and antibacterial effects, this compound exhibits:

  • Antioxidant Properties : It scavenges free radicals effectively, contributing to cellular protection against oxidative stress .
  • Antiviral Activity : Preliminary studies indicate potential efficacy against certain viral infections, although further research is required to elucidate these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-amino-4-pyrimidinyl)amino]benzoic acid
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2-[(2-amino-4-pyrimidinyl)amino]benzoic acid

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